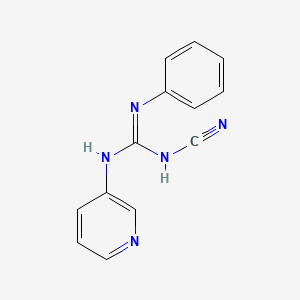methylidene}-1-methylimidazolidine CAS No. 59761-11-4](/img/structure/B14603680.png)
2-{[(4-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine typically involves the reaction of 4-chlorobenzenethiol with nitromethane under specific conditions to form the intermediate compound. This intermediate is then reacted with 1-methylimidazolidine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
Uniqueness
2-{(4-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its specific combination of functional groups and its imidazolidine ring structure
Properties
CAS No. |
59761-11-4 |
|---|---|
Molecular Formula |
C11H12ClN3O2S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C11H12ClN3O2S/c1-14-7-6-13-10(14)11(15(16)17)18-9-4-2-8(12)3-5-9/h2-5,13H,6-7H2,1H3 |
InChI Key |
NBRSTEDOJOAFHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC1=C([N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)



![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
